molecular formula C12H14ClN3S B1390832 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-94-9

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1390832
M. Wt: 267.78 g/mol
InChI Key: HZWVLFMXHKIWDI-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the CAS Number: 941869-94-9 . It has a molecular weight of 267.78 .


Synthesis Analysis

The synthesis of 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The InChI code of 7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is 1S/C12H14ClN3S/c1-8-2-3-9(13)11-10(8)15-12(17-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3 . The product was characterized with 1H NMR, 13C NMR, and HRMS .

Its molecular weight is 267.78 .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Benzothiazoles and pyrazoles, including 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole derivatives, have shown potential in antimicrobial and antioxidant activities. Specifically, a series of derivatives were synthesized and screened, revealing potent activity against standard drugs (Raparla et al., 2013).

Anticholinesterase Properties

  • Some derivatives of 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole exhibited anticholinesterase properties. This was observed in compounds synthesized bearing piperazine and thiocarbamate moieties, which were compared with Donepezil for their ability to inhibit acetylcholinesterase (Mohsen et al., 2014).

Anticancer and Anti-inflammatory Activities

  • Derivatives of 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole have been evaluated for their anticancer and anti-inflammatory activities. Certain compounds demonstrated selective influence on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule et al., 2013).

Synthesis and Evaluation for Antimicrobial Activity

  • Piperazine derivatives of benzothiazole, including 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole, have been synthesized and evaluated for their antimicrobial activity. These compounds showed variable and modest activity against different bacterial and fungal strains (Patel et al., 2011).

Antiproliferative and Anti-HIV Activity

  • Research on benzothiazole derivatives linked via piperazine showed that some compounds exhibited potent cytotoxic and antineoplastic activities in mammalian cancer cells. However, no significant activity against HIV was observed (Al-Soud et al., 2010).

Synthesis and Biological Evaluation as Antimicrobial Agents

  • New hydrazide derivatives of 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole were synthesized and evaluated biologically. These compounds displayed considerable antibacterial activity against specific bacterial strains (Al-Talib et al., 2016).

properties

IUPAC Name

7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-8-2-3-9(13)11-10(8)15-12(17-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWVLFMXHKIWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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